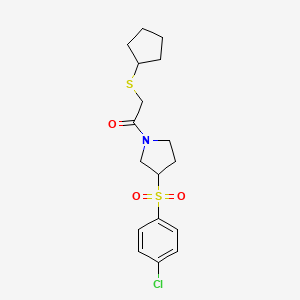

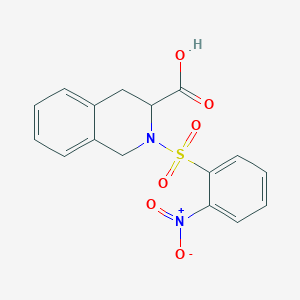

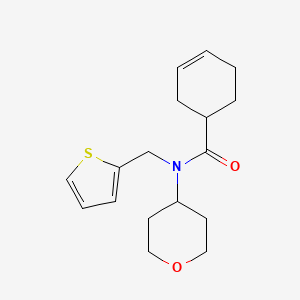

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1970s and has since been the subject of numerous scientific studies.

科学的研究の応用

New Synthesis of Pyrrolidines

A study has demonstrated a novel synthesis method for pyrrolidines, utilizing γ-Chlorocarbanions generated from chloropropyl pentachlorophenyl sulfone. This method mimics a 1,3-dipolar cycloaddition, although it proceeds through two distinct steps, showcasing a new approach to synthesizing substituted pyrrolidines (Mąkosza & Judka, 2005).

Room Temperature Synthesis of Cyclobutenes

Research outlines an uncatalyzed protocol for direct [2+2] cycloaddition of alkynes, utilizing 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides as 1,2-dipole precursors. This metal-free reaction operates at room temperature, emphasizing a mild and facile approach for generating substituted cyclobutenes (Alcaide et al., 2015).

Synthesis of 3-Methylthio-Substituted Derivatives

A technique for preparing 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives from aryl methyl ketones has been developed. This method involves a cross-coupling reaction confirming a self-sorting tandem reaction mechanism, offering a path to various sulfur-containing heterocycles (Yin et al., 2008).

Arylsulfonylpyrrolidines from Phenols

A mild, acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols has been shown to produce new 1-(arylsulfonyl)pyrrolidines. This represents a convenient method for the synthesis of pyrrolidine-1-sulfonylarene derivatives containing a phenol fragment (Smolobochkin et al., 2017).

Sulfonated Tetrahydropyridine Derivatives

A radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates under mild conditions has been used to access sulfonated tetrahydropyridine derivatives. This reaction showcases a novel method for generating sulfonated pyrrolidine when terminal alkyne is used, without the need for catalysts or additives (An & Wu, 2017).

特性

IUPAC Name |

1-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-2-cyclopentylsulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO3S2/c18-13-5-7-15(8-6-13)24(21,22)16-9-10-19(11-16)17(20)12-23-14-3-1-2-4-14/h5-8,14,16H,1-4,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOUYYIPMHORRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazol-5-ol](/img/structure/B2743221.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2743226.png)

![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2743233.png)

methylamine](/img/structure/B2743239.png)